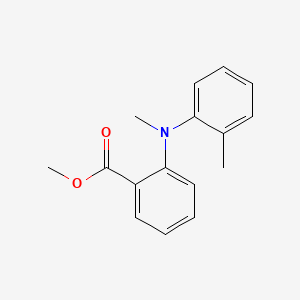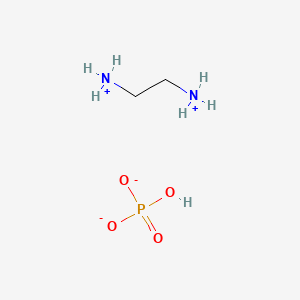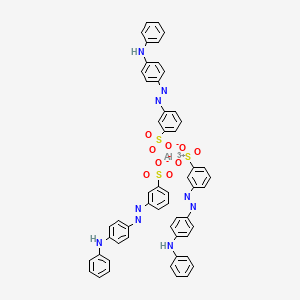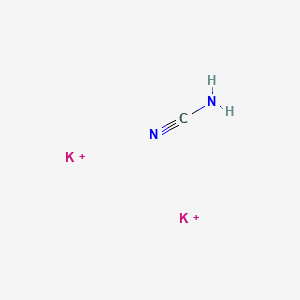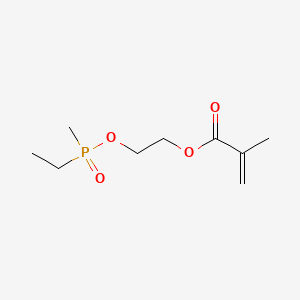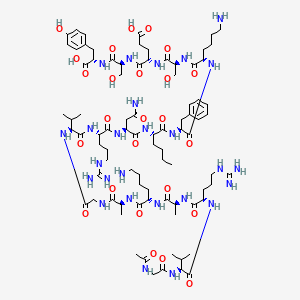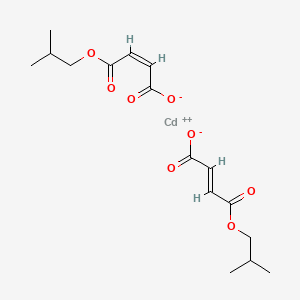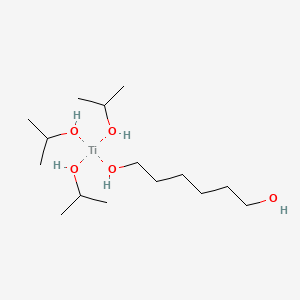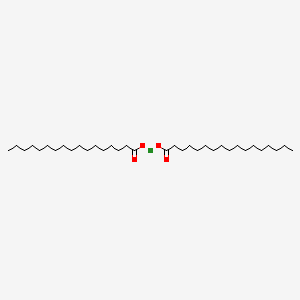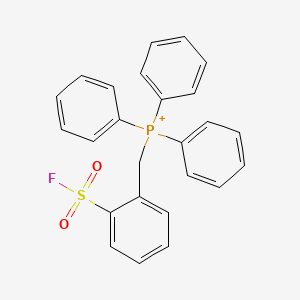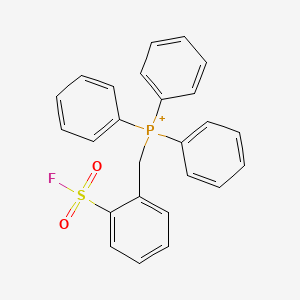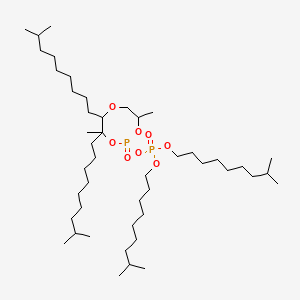
Tetraisodecyl oxybis(methylethylene) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisodecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C46H94O8P2 and a molecular weight of 837.18 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tetraisodecyl oxybis(methylethylene) diphosphate involves the reaction of isodecyl alcohol with phosphorus oxychloride and ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Tetraisodecyl oxybis(methylethylene) diphosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphates and phosphonates.
Reduction: Reduction reactions can convert it into simpler phosphoric compounds.
Substitution: It can undergo substitution reactions where the isodecyl groups are replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraisodecyl oxybis(methylethylene) diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: This compound is studied for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used as an additive in lubricants, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of tetraisodecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways depending on its concentration and the presence of other compounds. The phosphate groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Tetraisodecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-ethylhexyl) phosphate: Similar in structure but with different alkyl groups.
Diisodecyl phthalate: Used as a plasticizer but lacks the phosphate groups.
Properties
CAS No. |
85851-93-0 |
|---|---|
Molecular Formula |
C46H94O8P2 |
Molecular Weight |
837.2 g/mol |
IUPAC Name |
[4,8-dimethyl-4,5-bis(8-methylnonyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(8-methylnonyl) phosphate |
InChI |
InChI=1S/C46H94O8P2/c1-40(2)31-23-15-11-19-27-35-45-46(10,36-28-20-12-16-24-32-41(3)4)53-56(48,52-44(9)39-49-45)54-55(47,50-37-29-21-13-17-25-33-42(5)6)51-38-30-22-14-18-26-34-43(7)8/h40-45H,11-39H2,1-10H3 |
InChI Key |
LGAOIVUPQLUKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCC(C)C)OCCCCCCCC(C)C)(C)CCCCCCCC(C)C)CCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


